N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

Übersicht

Beschreibung

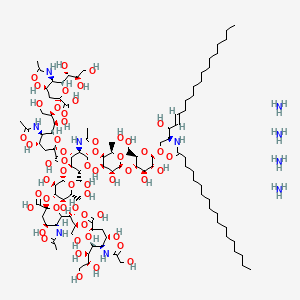

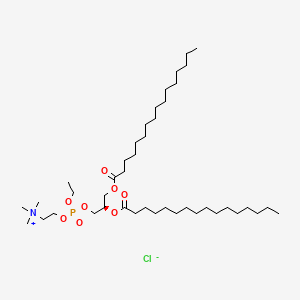

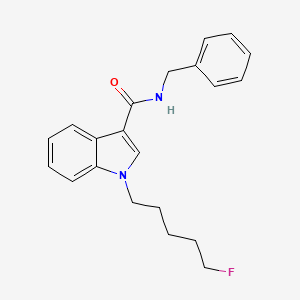

“N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide”, also known as Prostaglandin F2alpha ethyl amide or PGF2ALPHA-NET, is a chemical compound with the molecular formula C22H39NO4 . It is an analog of PGF2α in which the C-1 carboxyl group has been modified to an N-ethyl amide.

Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. It has a molecular weight of 381.5 g/mol . The InChI representation of the molecule isInChI=1S/C22H39NO4/c1-3-5-8-11-17 (24)14-15-19-18 (20 (25)16-21 (19)26)12-9-6-7-10-13-22 (27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3, (H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 381.5 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 381.28790873 g/mol . The topological polar surface area is 89.8 Ų .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Prostaglandin F2alpha ethyl amide (PGF2α) is a key component in the synthesis of various prostaglandins (PGs) such as cloprostenol, bimatoprost, fluprostenol, and travoprost . The development of efficient and stereoselective synthesis of PGs is of utmost importance due to their valuable medicinal applications and unique chemical structures .

Cardiovascular Disease Treatment

The Prostaglandin F2alpha receptor (FP) has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . Therefore, PGF2α, which acts on the FP receptor, could be a promising therapeutic target for cardiovascular diseases .

Female Reproductive Function

The FP receptor, which PGF2α acts on, is required for female reproductive functions such as luteolysis and parturition . This suggests that PGF2α could have significant applications in the field of reproductive medicine.

Inflammation-Related Disorders

Prostaglandins, including PGF2α, are involved in numerous physiological and pathological processes including inflammation . Therefore, PGF2α could be used in the treatment of various inflammation-related disorders.

Cardiac Myocyte Hypertrophy

Through the FP receptor, PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes. It induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats . This suggests potential applications of PGF2α in cardiac research and treatment.

Pharmaceutical Development

More than 20 PG analogs, including PGF2α, have been developed as marketed medicines . These include veterinary drugs and antiglaucoma drugs . The valuable medicinal applications and unique chemical structures of PGs, including PGF2α, have led to tremendous efforts being devoted to their efficient synthesis .

Wirkmechanismus

Target of Action

Prostaglandin F2alpha ethyl amide, also known as PGF2α-NEt, primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a key player in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is required for female reproductive function such as luteolysis and parturition and has recently been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

The compound interacts with its target, the FP receptor, through a specific and distinct cell surface G protein-coupled receptor (GPCR) mechanism . This interaction triggers a cascade of intracellular events, leading to various physiological responses. For instance, Tafluprost, a novel prostaglandin analog with a high affinity for the fluoroprostaglandin (FP) receptor PGF2α, has an affinity for the FP receptor that is approximately 12 times higher than that of the carboxylic acid of latanoprost .

Biochemical Pathways

The compound affects the prostaglandin signaling pathway. Prostanoids, including PGF2α, are generated through PGH synthase (PGHS), commonly known as cyclooxygenase (COX), in response to a wide variety of stimuli acting in a paracrine or autocrine manner . PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Pharmacokinetics

They act most often as autocrine or paracrine signaling agents

Result of Action

The molecular and cellular effects of Prostaglandin F2alpha ethyl amide’s action are diverse, given the wide range of physiological processes it influences. For instance, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . It also plays a crucial role in mediating an array of cellular processes such as cell proliferation, differentiation, and apoptosis .

Eigenschaften

IUPAC Name |

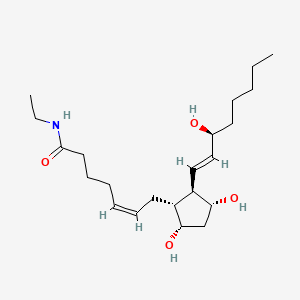

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLETUMXUCSCVPL-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

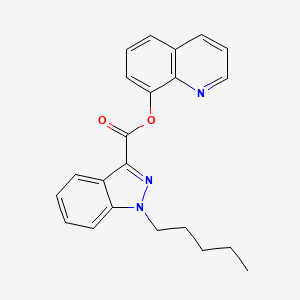

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)

![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)